molecular formula C19H21N5OS B5646539 2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide

2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide

Cat. No. B5646539
M. Wt: 367.5 g/mol
InChI Key: VALGNBHSQAGRJU-UHFFFAOYSA-N
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Description

This compound is part of a class of cyclin-dependent kinase (CDK) inhibitors and is closely related to 2-anilino-4-(thiazol-5-yl)pyrimidines. These compounds have been extensively studied for their potential in cancer therapy due to their ability to interfere with cell cycle regulation (McIntyre et al., 2010).

Synthesis Analysis

The synthesis of such compounds involves rational design, with structure-activity relationships (SARs) guiding the synthesis process. Key steps often include the reaction of benzimidazole-substituted enaminones with arylguanidinium nitrates (Determann et al., 2012).

Molecular Structure Analysis

The molecular structure is typically confirmed through X-ray crystallography. An example includes the crystal structure of 2-methyl-N-(3-(nitro)phenyl)-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amine, a related compound, which helps in understanding the binding mode within the CDK2 ATP binding pocket (McIntyre et al., 2010).

Chemical Reactions and Properties

The chemical properties of these compounds are characterized by their interactions with various enzymes, particularly CDKs. They often exhibit nanomolar K(i) values against CDKs, indicating strong inhibitory activity (Wang et al., 2004).

Physical Properties Analysis

Physical properties like solubility, melting point, and stability can be inferred from similar compounds within the chemical series, although specific data for this compound is not directly available in the current literature.

Chemical Properties Analysis

These compounds are known for their potent inhibition of CDKs, and their chemical properties are often fine-tuned to enhance this activity. The structure-activity relationships play a crucial role in determining their efficacy as kinase inhibitors (Wang et al., 2004).

properties

IUPAC Name

2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-7-17-23-13(2)16(26-17)12-20-18(25)14-10-21-19(22-11-14)24-15-8-5-4-6-9-15/h4-6,8-11H,3,7,12H2,1-2H3,(H,20,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALGNBHSQAGRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)CNC(=O)C2=CN=C(N=C2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-pyrimidinecarboxamide

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